

# The Effect of Amogastrin on Gastric Mucosal Blood Flow: A Technical Guide

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## Compound of Interest

Compound Name: Amogastrin

Cat. No.: B1665373

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## Introduction

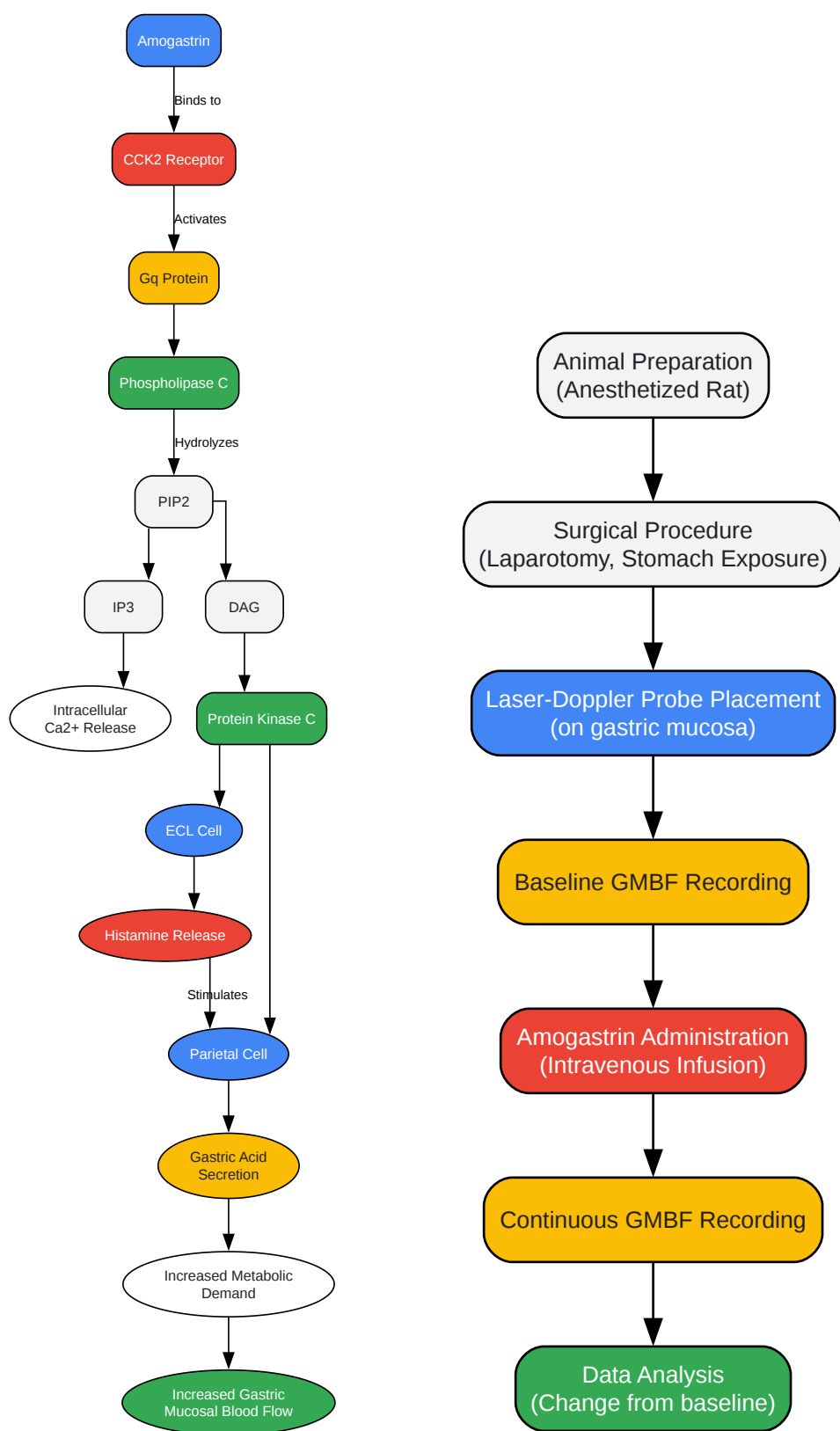
**Amogastrin**, a synthetic analogue of the C-terminal tetrapeptide of gastrin, is a potent stimulant of gastric acid secretion. Its primary mechanism of action involves the activation of the cholecystikinin B (CCK2) receptor, initiating a signaling cascade that culminates in increased parietal cell activity. A critical, yet often secondary, consideration in the physiological response to **amogastrin** is its influence on gastric mucosal blood flow (GMBF). This technical guide provides an in-depth analysis of the effects of **amogastrin** on the gastric mucosal microcirculation, detailing the underlying signaling pathways, summarizing available quantitative data, and outlining key experimental protocols. Given the limited direct quantitative data on **amogastrin**, this guide incorporates data from studies on its close analogue, pentagastrin, to provide a comprehensive overview.

## Core Mechanism of Action: CCK2 Receptor Signaling

**Amogastrin** exerts its physiological effects by binding to and activating the CCK2 receptor, a G-protein coupled receptor (GPCR) predominantly found on enterochromaffin-like (ECL) cells and parietal cells within the gastric mucosa.<sup>[1][2]</sup> The activation of the CCK2 receptor by **amogastrin** initiates a complex intracellular signaling cascade.

Upon binding, the CCK2 receptor couples to Gq and G $\alpha$ 12/13 proteins.<sup>[1]</sup> This leads to the activation of phospholipase C $\beta$  (PLC $\beta$ ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca<sup>2+</sup>), while DAG activates protein kinase C (PKC).<sup>[1]</sup> These events, in concert, lead to the primary physiological response of histamine release from ECL cells and direct stimulation of parietal cells, ultimately resulting in increased gastric acid secretion.<sup>[1]</sup>

The increase in gastric mucosal blood flow is largely considered a secondary response to the heightened metabolic demand of the secreting gastric mucosa.



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## References

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- 2. A network map of the gastrin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
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